molecular formula C8H10F3NO3 B2949068 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid CAS No. 2138039-59-3

2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid

Cat. No.: B2949068
CAS No.: 2138039-59-3
M. Wt: 225.167
InChI Key: IJEOZQMIPLSDIY-UHFFFAOYSA-N
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Description

2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid is a high-purity chemical compound offered for research and development purposes. Compounds featuring the piperidine scaffold and trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery . The trifluoromethyl group is a common moiety in active pharmaceutical ingredients due to its ability to influence the molecule's metabolic stability, lipophilicity, and binding affinity . Similarly, the 2-oxo-piperidine (lactam) structure is a privileged scaffold found in molecules with a wide range of biological activities. As a building block, this acetic acid functionalized lactam enables researchers to explore structure-activity relationships and develop novel compounds for various pharmacological applications, such as anti-inflammatory and anti-microbial agents, through further synthetic modification . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

2-[2-oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)5-2-1-3-12(7(5)15)4-6(13)14/h5H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEOZQMIPLSDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position/Modification Key Features
2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid (Target) C₈H₁₀F₃NO₃ 225.17 1447942-48-4 -CF₃ at 3-position of piperidine High lipophilicity; potential for CNS penetration due to -CF₃ group
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (Isomer) C₈H₁₀F₃NO₃ 225.17 1447942-48-4 -CF₃ at 4-position of piperidine Steric and electronic differences may alter binding affinity
2-Oxo-2-[4-(2-(trifluoromethyl)phenyl)piperidin-1-yl]acetic Acid (Phenyl analog) C₁₅H₁₅F₃NO₃ 329.28 Not provided -CF₃ on phenyl ring attached to piperidine Increased aromaticity; potential for π-π interactions in protein binding
6-[4-(Trifluoromethyl)piperidin-1-yl]nicotinic acid (Nicotinic acid derivative) C₁₂H₁₃F₃N₂O₂ 290.24 Not provided Nicotinic acid core with piperidine at 6-position Higher acidity (pKa ~2.1) due to pyridine ring; altered solubility
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid (Thioether analog) C₉H₁₅NO₃S 217.28 Not provided Thioether linkage between piperidine and acetic acid Enhanced oxidative stability; potential for metal chelation

Key Structural and Functional Differences

Positional Isomerism: The 3-CF₃ substitution in the target compound vs. 4-CF₃ in its isomer () creates distinct conformational preferences.

Aromatic vs. Aliphatic Substituents :

  • The phenyl analog () replaces the aliphatic -CF₃ with a trifluoromethylphenyl group. This modification increases molecular weight (329.28 vs. 225.17) and introduces aromatic π-stacking capabilities, which could enhance binding to hydrophobic pockets in enzymes .

Core Structure Variations: The nicotinic acid derivative () replaces the acetic acid with a pyridine-carboxylic acid moiety.

Functional Group Additions :

  • The thioether analog () incorporates a sulfur atom, which increases resistance to enzymatic degradation and may enable interactions with metal ions in biological systems .

Biological Activity

2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. Characterized by a trifluoromethyl group and a piperidine ring, this compound is being investigated for various pharmacological properties, including anti-inflammatory and analgesic effects. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula for 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid is C8H10F3NO3C_8H_{10}F_3NO_3 with a molecular weight of approximately 225.16 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in biological systems .

The mechanism of action of this compound involves its interaction with specific molecular targets within the body. The trifluoromethyl group may facilitate the compound's ability to cross cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to observed pharmacological effects .

Biological Activity

Research indicates that 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid exhibits several biological activities:

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The presence of the trifluoromethyl group may enhance its effectiveness compared to similar compounds without this modification .

Analgesic Properties

Preliminary research suggests that 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid may also exhibit analgesic effects. Its mechanism may involve modulation of pain pathways in the central nervous system, although further studies are needed to elucidate this action fully .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Inflammation : A study involving animal models demonstrated that administration of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid significantly reduced markers of inflammation compared to control groups .
  • Pain Management Trials : Clinical trials are ongoing to evaluate the efficacy of this compound in managing chronic pain conditions, with initial results indicating promising analgesic effects .

Comparative Analysis

To better understand the unique properties of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure VariationBiological Activity
2-[2-Oxo-3-(methyl)piperidin-1-yl]acetic acidMethyl instead of trifluoromethylLower anti-inflammatory activity
2-[2-Oxo-3-(ethyl)piperidin-1-yl]acetic acidEthyl instead of trifluoromethylSimilar but less potent
2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid Trifluoromethyl groupEnhanced bioactivity

Q & A

Q. What are the standard synthetic routes for 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid, and what key intermediates are involved?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves alkylation of 3-(trifluoromethyl)piperidin-2-one with bromoacetic acid derivatives (e.g., bromoacetyl chloride) under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Key intermediates include 3-(trifluoromethyl)piperidin-2-one and activated acetic acid derivatives. Reaction progress should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, retention time ~8.5 min) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring and acetic acid moiety. The trifluoromethyl group is identified via ¹⁹F NMR (δ -60 to -70 ppm).
  • HPLC : Reverse-phase HPLC (e.g., 70% acetonitrile/water) with UV detection at 210 nm ensures purity (>95%).
  • Mass spectrometry : ESI-MS provides molecular ion confirmation ([M+H]+ at m/z 240.06). Discrepancies in spectral data require cross-validation via X-ray crystallography if crystallizable derivatives exist .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and decreases in aqueous buffers (pH 7.4). Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. Acidic conditions (pH <3) promote hydrolysis of the lactam ring, necessitating storage at -20°C in anhydrous environments .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

The CF₃ group increases electrophilicity at the piperidin-2-one carbonyl via inductive effects, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the CF₃ group may reduce reaction yields in bulky substrates, requiring optimization of reaction time/temperature .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for key steps like lactam alkylation. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while molecular dynamics simulations optimize solvent effects. Experimental validation using microwave-assisted synthesis (100°C, 30 min) can improve yields by 20-30% compared to traditional methods .

Q. How to resolve contradictions in ¹H NMR data for structurally similar derivatives?

Discrepancies arise from dynamic rotational isomerism in the piperidine ring. Variable-temperature NMR (VT-NMR, -40°C to 60°C) can freeze conformers, revealing distinct signals for axial/equatorial protons. 2D-NMR (COSY, NOESY) maps coupling interactions, while deuterium exchange experiments identify labile protons .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the trifluoromethyl group with -CH₃, -Cl, or -CF₂H to assess electronic effects.
  • Scaffold hopping : Synthesize oxazolidinone or pyridone analogs.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., kinases). Validate via enzyme inhibition assays (IC₅₀ determination) .

Q. How to address instability in aqueous solutions during biological assays?

Formulate the compound as a lyophilized cyclodextrin complex (e.g., β-cyclodextrin) to enhance aqueous solubility and stability. Monitor degradation via LC-MS/MS, identifying major degradation products (e.g., ring-opened carboxylic acids) .

Q. What computational tools predict regioselectivity in further functionalization?

Fukui function analysis identifies nucleophilic/electrophilic sites on the piperidine ring. Machine learning models (e.g., Random Forest trained on reaction databases) predict preferred sites for halogenation or cross-coupling. Experimental validation via Pd-catalyzed Suzuki-Miyaura reactions confirms predictions .

Q. How to design a scalable reactor setup for gram-scale synthesis?

Use continuous-flow reactors with immobilized catalysts (e.g., silica-supported K₂CO₃) to enhance mixing and heat transfer. Process parameters (residence time, temperature) are optimized via Design of Experiments (DoE) methodologies. In-line FTIR monitors reaction progress, ensuring >90% conversion .

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